![molecular formula C30H22Cl2SiZr B574981 Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride CAS No. 162259-77-0](/img/structure/B574981.png)
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride
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Overview
Description
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is an organometallic compound with the molecular formula C30H24Cl2SiZr . It is a metallocene catalyst used for the preparation of olefin polymers .
Molecular Structure Analysis
The molecular weight of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride is 574.7 g/mol . The compound has a complex structure that includes a zirconium atom, two chloride atoms, a diphenylsilyl group, a cyclopentadienyl group, and a fluorenyl group .Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 572.007131 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 34 .Scientific Research Applications
Catalysis and C–H Bond Functionalization
Metallocenes, such as half-sandwich complexes of late transition metals, play a crucial role in catalysis. The structural modification of cyclopentadienyl (Cp) ligands on metallocenes significantly impacts catalytic efficiency and selectivity. Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride can serve as a precursor for these metallocenes. By deprotonative complexation of cyclopentadiene with metal halides or reductive complexation of pentafulvene with metal hydrides, researchers can synthesize half-sandwich metallocenes. These complexes exhibit high activity in C–H bond functionalization reactions .
Polymerization Catalysts
The compound’s zirconium center, combined with its unique ligands, makes it a potential candidate for polymerization catalysts. Understanding its reactivity and stereocontrol mechanisms could lead to innovative approaches in propene polymerization and other related processes .
Safety and Hazards
Mechanism of Action
Target of Action
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride, also known as Zirconium, dichloro[(eta5-2,4-cyclopentadien-1-ylidene)(diphenylsilylene)[(4a,4b,8a,9,9a-eta)-9H-fluoren-9-ylidene]]-, is primarily used as a metallocene catalyst . Its primary targets are olefin polymers .
Mode of Action
The compound interacts with olefin polymers and facilitates their formation . The exact mechanism of this interaction is complex and depends on various factors, including the specific type of olefin polymer and the conditions under which the reaction takes place.
Biochemical Pathways
The compound is involved in the polymerization of olefins . This process involves the formation of long-chain molecules from smaller olefin units, a reaction that is facilitated by the catalyst.
Result of Action
The primary result of the compound’s action is the formation of olefin polymers . These polymers have a wide range of applications, including use in the manufacture of plastics, resins, and other materials.
properties
InChI |
InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHZKNDUWJADN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2SiZr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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